(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline
Description
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBNVGMWMAGJM-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444463 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174060-99-2 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group, a component of the compound, is known to act as a protecting group. A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction.
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group is known to protect functional groups in a molecule during chemical reactions. This allows for selective reactions to occur without affecting the protected group. Once the desired reactions are complete, the Boc group can be removed, revealing the original functional group.
Biochemical Pathways
The boc group’s role as a protecting group suggests it may be involved in various biochemical transformations.
Pharmacokinetics
The boc group’s role as a protecting group suggests it may influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the compound’s action is likely related to its Boc group. As a protecting group, the Boc group allows for selective chemical reactions to occur without affecting the protected functional group. This can lead to the synthesis of specific molecules or compounds.
Biological Activity
(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline (commonly referred to as Boc-DHP) is a proline derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions in biological systems. This article explores the biological activity of Boc-DHP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- CAS Number : 174060-99-2
Mechanisms of Biological Activity
Boc-DHP exhibits various biological activities that can be attributed to its structural properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, allowing it to interact effectively with biological targets.
1. Inhibition of Protein Interactions
Research indicates that Boc-DHP can inhibit specific protein-protein interactions (PPIs), particularly in pathways related to oxidative stress and inflammation. For instance, studies have shown that modifications in the proline structure can significantly affect the binding affinity to target proteins involved in cellular signaling pathways .
2. Neuroprotective Effects
Boc-DHP has been investigated for its neuroprotective properties. It has been suggested that the compound may protect neurons from oxidative stress, which is critical in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems further supports its potential in treating neurological disorders .
Research Findings and Case Studies
A variety of studies have explored the biological activity of Boc-DHP, revealing promising results across different applications.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study published in MDPI examined the effects of Boc-DHP on neuronal cell lines under oxidative stress conditions. The results indicated that treatment with Boc-DHP led to a significant decrease in cell death and an increase in cell viability compared to untreated controls. This suggests that Boc-DHP may exert protective effects by enhancing cellular antioxidant defenses .
Case Study: Antitumor Potential
Another investigation focused on the antitumor properties of Boc-DHP derivatives. The study revealed that certain modifications of Boc-DHP enhanced its cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents based on this compound .
Scientific Research Applications
Peptide Synthesis
Boc-D-Pro-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for the amino group of proline. This protection allows for selective reactions without interfering with other functional groups present in the peptide chain. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptides.
Drug Development
The compound has been utilized as a precursor in the synthesis of various bioactive compounds. For instance, it has been incorporated into the synthesis of novel piperazine derivatives that exhibit potential therapeutic effects against cancer and other diseases. The incorporation of Boc-D-Pro-OH allows for enhanced solubility and stability of these compounds .
Chiral Auxiliary
Due to its chiral nature, Boc-D-Pro-OH can act as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities.
Bioconjugation
The compound is also explored for bioconjugation applications, where it can be linked to various biomolecules (like proteins or nucleic acids) to enhance their stability or introduce new functionalities. This is particularly useful in the development of targeted drug delivery systems .
Case Studies
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for subsequent peptide coupling or functionalization.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane, 0°C, 2 hr | 95% | |
| 4 M HCl in dioxane | Room temperature, 2 hr | 90% |
Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.
Oxidation of the Hydroxyl Group
The 4-hydroxy group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 0°C, 1 hr | 4-Oxo-proline derivative | 78% | |
| CrO₃ | Acetic acid, 60°C, 3 hr | Carboxylic acid | 65% |
Note : Steric hindrance from the 3,3-dimethyl groups slows oxidation kinetics compared to unmodified proline derivatives.
Esterification and Transesterification
The carboxylic acid moiety is esterified to improve solubility or enable further reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O-tert-butyl-N,N-diisopropylisourea | DCM, 25°C, 12 hr | tert-Butyl ester | 68% | |
| CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | Methyl ester | 85% |
Coupling Reactions
The deprotected amine participates in peptide bond formation.
| Coupling Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HATU/DIPEA | DMF, 25°C, 1 hr | Boc-L-tert-leucinyl conjugate | 92% | |
| DCC/HOBt | THF, 0°C → 25°C, 24 hr | Peptide macrocycles | 75% |
Example : Coupling with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid under HATU conditions forms hybrid structures for VHL-targeted PROTACs .
Stereochemical Modifications
The hydroxyl group’s configuration can be inverted using Mitsunobu or lactonization strategies.
| Method | Reagents | Configuration | Yield | Reference |
|---|---|---|---|---|
| Mitsunobu reaction | DIAD, PPh₃, THF, 25°C, 12 hr | (4R)-epimer | 71% | |
| Lactonization | LiOH, H₂O/THF, 25°C, 2 hr | (4S)-retained | 89% |
Sulfonation and Fluorination
The hydroxyl group is converted to sulfonyl fluorides or fluorinated derivatives for covalent inhibition studies.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholinosulfur trifluoride | DCM, −10°C → 25°C, 6 hr | 4-Fluoro derivative | 63% | |
| SOCl₂, then KF | THF, reflux, 8 hr | Sulfonyl fluoride | 55% |
Hydrogenation and Reduction
The compound’s methylene or ketone groups are reduced under catalytic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | MeOH, 25°C, 12 hr | Saturated proline derivative | 80% | |
| NaBH₄ | EtOH, 0°C, 1 hr | Secondary alcohol | 70% |
Key Structural Insights:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents at position 4 and stereochemistry, leading to variations in molecular weight, polarity, and stability:
Key Observations:
- Hydroxyl vs. Trifluoromethyl (CF₃): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group in , which improves metabolic stability but reduces hydrophilicity.
- Steric Effects: The 3,3-dimethyl groups in the target compound impose greater conformational rigidity than the single methyl group in or the planar 3-chlorophenoxy group in .
- Stereochemical Impact: The S-configuration at position 4 (target compound) vs. R-configuration in and alters spatial orientation, affecting interactions in chiral environments (e.g., enzyme binding).
Stability and Reactivity
- Thermal Stability: The 3-chlorophenoxy derivative exhibits a high boiling point (482.8°C), likely due to strong van der Waals forces from the aromatic group. The target compound’s hydroxyl and dimethyl groups may lower thermal stability compared to but improve solubility.
- Chemical Reactivity: The amino group in allows nucleophilic reactions, while the hydroxyl group in the target compound can undergo oxidation or act as a hydrogen-bond donor.
Preparation Methods
Diastereoselective Reduction and Protection
The synthesis begins with a ketone precursor, which undergoes NaBH₄-mediated reduction to yield diastereomeric alcohols. The diastereomeric ratio (dr) is influenced by the steric and electronic properties of the starting material. For instance:
Following reduction, the hydroxyl group is protected using tert-butyldimethylsilyl triflate (TBSOTf) in dichloromethane, yielding a TBS-protected intermediate. Subsequent hydrogenolysis removes the –Pf group, generating (2S,4S)-4-hydroxy-L-proline.
Table 1: Diastereoselectivity in Reduction Steps
| Precursor | Reducing Agent | dr (4S:4R) | Yield (%) |
|---|---|---|---|
| 168 | NaBH₄ | 2.5:1 | 78 |
| 170 | NaBH₄ | 12:1 | 85 |
Boc Protection and Coupling Strategies
The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride in dichloromethane. Key considerations include:
-
Temperature : Reactions conducted at 0°C minimize side reactions.
-
Solvent : Polar aprotic solvents (e.g., THF) enhance Boc group stability.
Coupling with 3,3-dimethyl-L-valyl residues employs carbodiimide-based reagents (e.g., DCC) and NHS to activate carboxyl groups. For example, methyl ester formation is achieved using methanol and catalytic HCl, with yields exceeding 90%.
Industrial-Scale Production
Automated Solid-Phase Synthesis
Industrial protocols utilize automated peptide synthesizers for iterative coupling and deprotection. Key steps include:
Table 2: Industrial Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Coupling Reagent | HBTU/HOBt | 99% Activation |
| Deprotection | 20% Piperidine/DMF | Complete Boc Removal |
| Final Purification | Preparative HPLC (C18 column) | 98% Purity |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H/¹³C NMR : Key signals include δ 1.49 (Boc CH₃), 3.02 (N–CH₃), and 173.17 ppm (C=O).
-
Optical Rotation : [α]²⁵/D = −75.6° (c = 1 in H₂O) confirms stereochemical integrity.
Challenges and Mitigation Strategies
Diastereomer Separation
Q & A
Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to 4-hydroxyproline derivatives?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like pyridine or DMAP. For example, in the synthesis of (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline, Boc anhydride reacts with the proline derivative in dichloromethane under ice-cooling to ensure controlled reaction kinetics and minimize side products . Solvent choice (e.g., acetonitrile or DCM) and stoichiometric ratios (1.2 eq. Boc anhydride) are critical to achieve >95% yield .
Q. How is the stereochemical integrity of the 4-hydroxy group maintained during synthesis?
Stereochemical control relies on starting from enantiomerically pure precursors (e.g., L-proline derivatives) and avoiding harsh reaction conditions that may induce racemization. For instance, in the synthesis of Boc-protected 4-hydroxyproline methyl esters, reactions are conducted under nitrogen at low temperatures (0–5°C) to preserve the (4S) configuration . Chiral HPLC or polarimetry is used to confirm enantiopurity post-synthesis .
Q. What analytical methods are recommended for characterizing this compound?
- NMR : H and C NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyproline backbone (δ 4.2–4.5 ppm for C4-OH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na] at m/z 312.38 for CHNOS derivatives) .
- X-ray Crystallography : For absolute configuration verification, as demonstrated for fluorinated proline analogs .
Advanced Research Questions
Q. How do the 3,3-dimethyl substituents influence conformational stability in peptide design?
The 3,3-dimethyl groups impose steric constraints, favoring a cis-amide bond conformation in proline-containing peptides. This reduces backbone flexibility and stabilizes secondary structures like β-turns. Comparative studies with non-methylated analogs show enhanced thermal stability (ΔT +5–8°C) in model peptides .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Key challenges include:
- Purification : Column chromatography is inefficient for large-scale production. Alternatives like recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC are employed .
- Byproduct Formation : Over-Boc protection or dimethyl group oxidation. These are minimized by strict stoichiometric control and inert atmosphere (N/Ar) during reactions .
- Regulatory Compliance : CAS number verification (e.g., 812-482-7 for related derivatives) ensures adherence to safety protocols .
Q. How does the 4-hydroxy group participate in intermolecular interactions in solid-state structures?
The hydroxyl group forms hydrogen bonds with carbonyl oxygens or solvent molecules, as seen in X-ray structures of Boc-protected hydroxyproline analogs. For example, in (2S,4S)-perfluoro-tert-butyl-4-hydroxyproline, the OH group engages in a bifurcated H-bond with adjacent carbonyl groups, stabilizing crystal packing .
Methodological Notes
- Contradictions in Evidence : While some protocols use BocO in acetonitrile , others prefer dichloromethane . Solvent polarity impacts reaction rates and byproduct profiles.
- Unresolved Issues : The role of 3,3-dimethyl groups in enzymatic stability (e.g., resistance to proline-specific peptidases) requires further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
